![molecular formula C30H31NO3 B563559 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1217253-68-3](/img/structure/B563559.png)
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
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Description
The compound is a complex organic molecule that likely contains a benzyl group (a phenyl group attached to a CH2), a piperidine ring (a six-membered ring with one nitrogen atom), and an indanone structure (a bicyclic compound that consists of a cyclopentane ring fused with a phenyl group, with a ketone functional group) which is substituted with methoxy and benzyloxy groups .
Scientific Research Applications
Proteomics Research
The compound contains a 5-Benzyloxy-6-methoxy-1-indanone moiety , which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify novel proteins, and understand the role of post-translational modifications.
Pharmaceutical Applications
Piperidine derivatives, such as the one present in this compound, are found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . This compound could potentially be used in the development of new drugs.
Synthesis of Novel Derivatives
The compound could be used as a starting material for the synthesis of novel derivatives. For example, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid . These derivatives have shown antibacterial activity .
Drug Discovery
The piperidine nucleus is an important synthetic fragment for designing drugs . This compound, with its piperidine nucleus, could potentially be used in drug discovery processes .
Biological Evaluation
The compound could be used in the biological evaluation of potential drugs containing a piperidine moiety . This involves testing the compound for its pharmacological activity and potential therapeutic effects .
Development of Antimicrobial Agents
The structure of the compound suggests that it could be modified by substituting different functional groups to improve its antimicrobial activity . This could lead to the development of new antimicrobial agents .
properties
IUPAC Name |
(2Z)-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-5-phenylmethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-LUYBHUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OC)OCC5=CC=CC=C5)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine |
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